molecular formula C8H17NO2 B1615987 1-Nitrooctane CAS No. 629-37-8

1-Nitrooctane

Cat. No.: B1615987
CAS No.: 629-37-8
M. Wt: 159.23 g/mol
InChI Key: KLGHUFNKRIWCDQ-UHFFFAOYSA-N
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Description

1-Nitrooctane is an organic compound with the molecular formula C8H17NO2. It is a member of the nitroalkane family, characterized by the presence of a nitro group (-NO2) attached to an octane chain. This compound is typically a colorless liquid and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrooctane can be synthesized through several methods:

    Nitration of Alkanes: This involves the direct substitution of hydrocarbons with nitric acid.

    Displacement Reactions: Alkyl halides can react with nitrite ions to form nitroalkanes.

    Oxidation of Primary Amines: Primary amines can be oxidized to form nitro compounds.

Industrial Production Methods: In industrial settings, the vapor-phase nitration of alkanes is commonly used. This method involves the reaction of octane with nitric acid at high temperatures to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Nitrooctane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro alcohols or nitro acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a metal catalyst or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Nitro alcohols and nitro acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitro compounds.

Scientific Research Applications

1-Nitrooctane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-nitrooctane involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. These interactions can lead to various biochemical effects, depending on the specific pathways involved .

Comparison with Similar Compounds

  • 1-Nitrohexane
  • 1-Nitrobutane
  • 1-Nitropentane

Comparison: 1-Nitrooctane is unique due to its longer carbon chain compared to other nitroalkanes like 1-nitrohexane and 1-nitrobutane. This longer chain can influence its physical properties, such as boiling point and solubility, making it suitable for specific applications where other nitroalkanes may not be as effective .

Properties

IUPAC Name

1-nitrooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGHUFNKRIWCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212075
Record name Octane, 1-nitro-
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-37-8
Record name 1-Nitrooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Octane, 1-nitro-
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Record name Octane, 1-nitro-
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Record name Octane, 1-nitro-
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Record name 1-NITROOCTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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